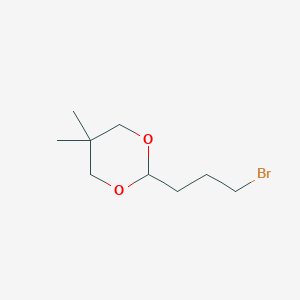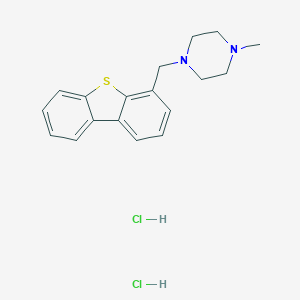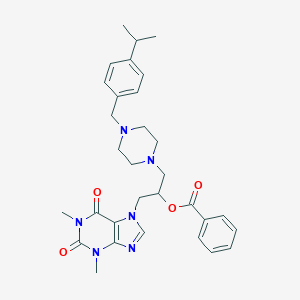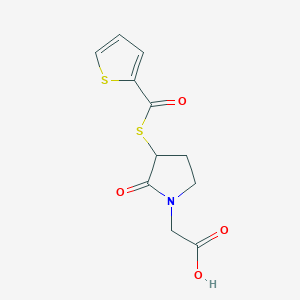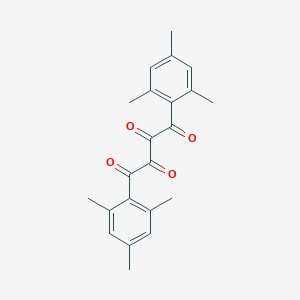![molecular formula C32H36Cl2N2O4 B009546 2-[2-[2-クロロ-3-[2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-1,3,3-トリメチルインドール;過塩素酸塩 CAS No. 102185-03-5](/img/structure/B9546.png)
2-[2-[2-クロロ-3-[2-(1,3,3-トリメチルインドール-1-イウム-2-イル)エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-1,3,3-トリメチルインドール;過塩素酸塩
説明
Synthesis Analysis
Synthesis of complex organic molecules often involves multistep chemical reactions, starting from simpler molecules. The synthesis of similar complex molecules, such as 1,3,3-trimethyl-2-methyleneindoline derivatives, typically involves catalytic reactions, intramolecular cyclization, and the use of specific reagents to introduce or modify functional groups (Grieco & Walker, 1997).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. Studies on similar compounds have shown that strong intermolecular hydrogen bonding and specific ring conformations are crucial for stabilizing the molecular structure (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include cycloaddition reactions, electrophilic substitutions, and Lewis acid-promoted cyclizations. For instance, compounds with similar structural frameworks undergo intramolecular [5 + 2] cycloaddition reactions, leading to the formation of novel cyclic structures (Grieco & Walker, 1997). Additionally, Lewis acid-promoted cyclization reactions have been employed to synthesize benzofuranones and oxindoles from ethenetricarboxylate derivatives (Yamazaki et al., 2004).
科学的研究の応用
腫瘍イメージング
IR-786は、CA800Clと呼ばれる腫瘍標的近赤外線(NIR)蛍光物質の開発に使用されてきました . この蛍光物質は、IR-786に基づいて、その物理化学的特性を調節することで設計されました . IR-786自体の腫瘍特異性の低さはCA800Clで改善されており、腫瘍標的イメージングの生体内研究に適しています .
光熱療法
修飾されたIR-786蛍光物質であるCA800Clは、光熱療法によるがん治療の強化にも使用されてきました . IR-786の基本構造への修飾により、水溶解度と腫瘍標的性が向上し、CA800Clをこの治療用途に使用できるようになりました .
ミトコンドリア標的剤
IR-786は、疎水性カチオン性ヘプタメチンシアニン蛍光物質であり、優れた光学的特性を備えたミトコンドリア標的NIR剤として認識されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 102
作用機序
Target of Action
IR 786, also known as 2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate, is a hydrophobic cationic heptamethine cyanine fluorophore . It was previously recognized as a mitochondria-targeting near-infrared (NIR) agent with excellent optical properties .
Mode of Action
The compound’s mode of action is primarily through its interaction with mitochondria. The poor tumor specificity of IR 786 itself has led to a lack of in vivo studies on tumor-targeted imaging . Key structural features such as a chloro-cyclohexene ring and indolium side groups on the heptamethine chain improve tumor targetability .
Biochemical Pathways
It is known that the compound’s interaction with mitochondria can have significant effects on cellular energy production and other mitochondrial functions .
Pharmacokinetics
The pharmacokinetics of IR 786 involve its biodistribution and clearance. The compound should be designed to be more soluble in aqueous solutions so that it can preferentially accumulate in the tumor based on the structure-inherent targeting strategy . This improved water solubility and tumor targetability enable the use of IR 786 for enhanced photothermal cancer therapy .
Result of Action
The molecular and cellular effects of IR 786’s action primarily involve its interaction with mitochondria and its ability to accumulate in tumors. This leads to enhanced photothermal cancer therapy .
Action Environment
The action of IR 786 can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous solutions can affect its bioavailability and efficacy . Furthermore, the tumor microenvironment can also influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
It is known that IR 786 has been used as a mitochondria-targeting NIR agent
Cellular Effects
The cellular effects of IR 786 are also not well-studied. Given its mitochondrial targeting, it is plausible that IR 786 could influence cell function by affecting mitochondrial processes. This could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of IR 786 is not well-defined. As a mitochondria-targeting agent, it may exert its effects at the molecular level through interactions with mitochondrial biomolecules . The specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are not currently known.
特性
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36ClN2.ClHO4/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;2-1(3,4)5/h7-10,14-21H,11-13H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALBXTAOVMLCIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372793 | |
| Record name | IR 786 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102185-03-5 | |
| Record name | IR 786 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IR-786 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



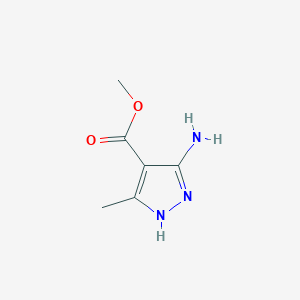
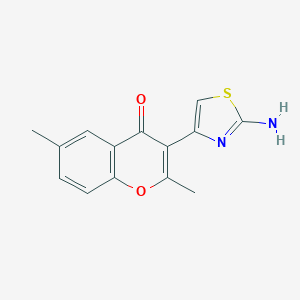
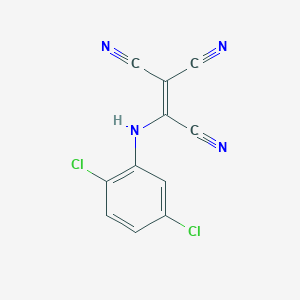
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)

